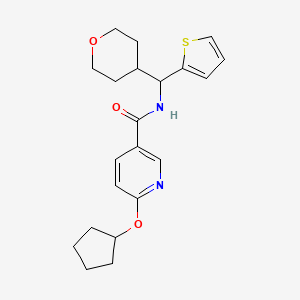

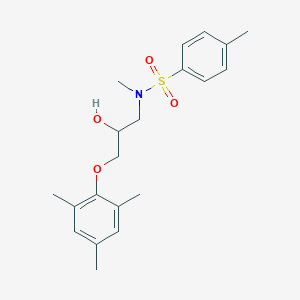

![molecular formula C14H15N3O2 B2875858 2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide CAS No. 303994-82-3](/img/structure/B2875858.png)

2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide” is a chemical compound with the molecular formula C14H15N3O2 . It is a derivative of cyanoacetamide .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of C14H15N3O2 . The average mass of the molecule is 257.288 Da .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C14H15N3O2 and an average mass of 257.288 Da .Scientific Research Applications

Self-Assembly and Recognition

The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer demonstrate selective recognition of hydrophilic amino and N,N-dimethylamino compounds. These aggregates can transfer selected compounds from aqueous solutions to organic media, showcasing potential applications in separation processes and analytical chemistry (Sawada et al., 2000).

Corrosion Inhibition

Acrylamide derivatives, including those related to the 2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These studies involve chemical and electrochemical methods to explore the impact of these compounds on corrosion inhibition, indicating potential applications in protecting metals against corrosion (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

The study of the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives reveals how their optical properties change due to distinct stacking modes. This research provides insights into the design of materials with tunable optical properties for sensors and display technologies (Qing‐bao Song et al., 2015).

Polymerization Applications

The controlled polymerization of (meth)acrylamides through atom transfer radical polymerization (ATRP) techniques demonstrates the potential of acrylamide derivatives in creating polymers with low polydispersity and predictable molecular weights. Such techniques are crucial in the synthesis of polymers for biomedical and material science applications (Teodorescu & Matyjaszewski, 2000).

Synthesis and Characterization of Pyrimidine Derivatives

The reactivity of acrylamide derivatives in the synthesis of pyrimidine and related heterocyclic compounds is explored, highlighting their utility in the development of novel organic compounds with potential pharmaceutical applications (Kohra et al., 1988).

Mechanism of Action

Target of Action

It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants in the formation of a variety of heterocyclic compounds . These compounds have drawn the attention of biochemists due to their diverse biological activities .

Mode of Action

The carbonyl and cyano functions of cyanoacetamide-n-derivatives are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that cyanoacetamide-n-derivatives are important precursors for heterocyclic synthesis , suggesting that they may be involved in the synthesis of various organic heterocycles.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have potential biological effects.

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name |

(E)-2-cyano-N-(dimethylaminomethylidene)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(2)10-16-14(18)12(9-15)8-11-4-6-13(19-3)7-5-11/h4-8,10H,1-3H3/b12-8+,16-10? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTPZDVBGRGKEF-YVTHWAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=CC1=CC=C(C=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)

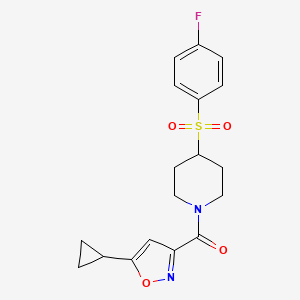

![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![Methyl 4,5-dimethoxy-2-[2-(4-methylphthalazinylthio)acetylamino]benzoate](/img/structure/B2875785.png)

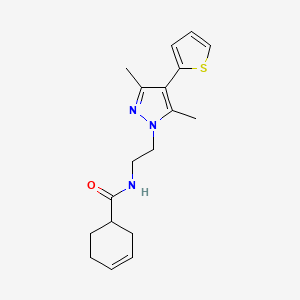

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875787.png)

![1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]quinolin-4-one](/img/structure/B2875789.png)

![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2875791.png)

![5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875797.png)